molecular formula C18H16ClN3O5S B7850443 N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

Cat. No.: B7850443
M. Wt: 421.9 g/mol
InChI Key: PXRVVRZUHYVNAZ-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide structure.

    Chlorination: Introduction of the chlorine atom.

    Cyclization: Formation of the isothiazolidinyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

    Hydrolysis: Breakdown in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE include other benzamides and isothiazolidinyl derivatives. Examples include:

  • N-(4-CARBAMOYLPHENYL)-2-CHLOROBENZAMIDE
  • 2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-10-9-28(26,27)22(18(10)25)13-6-7-14(15(19)8-13)17(24)21-12-4-2-11(3-5-12)16(20)23/h2-8,10H,9H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRVVRZUHYVNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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